molecular formula C5H8N2O3 B6179497 1-nitrosopyrrolidine-3-carboxylic acid CAS No. 2613385-61-6

1-nitrosopyrrolidine-3-carboxylic acid

Cat. No.: B6179497
CAS No.: 2613385-61-6
M. Wt: 144.1
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Description

1-Nitrosopyrrolidine-3-carboxylic acid is a nitrosated derivative of pyrrolidine-3-carboxylic acid. This compound has garnered attention due to its potential biological activities and diverse applications in various research fields. It is a small organic molecule that contains a nitroso group (-NO) attached to the pyrrolidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-nitrosopyrrolidine-3-carboxylic acid typically involves the reaction of pyrrolidine-3-carboxylic acid with a nitrosating agent such as sodium nitrite. This reaction is generally carried out under acidic conditions. The product is then crystallized from the reaction mixture and purified by recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic route. The process would likely include optimization of reaction conditions to maximize yield and purity, followed by industrial-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-Nitrosopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can convert the nitroso group to other functional groups.

    Substitution: The nitroso group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

1-Nitrosopyrrolidine-3-carboxylic acid has been utilized in various scientific research applications, including:

    Mutagen and Carcinogen Studies: It is used as a mutagen and carcinogen in laboratory studies to investigate the mechanisms of DNA adduct formation and carcinogenesis.

    Oxidative Stress and Apoptosis: The compound is employed to induce oxidative stress and apoptosis in cell lines, aiding in the study of cellular responses to stress.

    Epigenetic Changes: Research has explored its potential to induce epigenetic changes, which could have implications for aging and age-related diseases.

    Microbiome Studies: The effects of this compound on the microbiome are also being investigated.

Mechanism of Action

The mechanism by which 1-nitrosopyrrolidine-3-carboxylic acid exerts its effects involves several molecular targets and pathways:

    DNA Adduct Formation: The compound can form adducts with DNA, leading to mutations and potentially carcinogenic effects.

    Oxidative Stress: It induces oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components and trigger apoptosis.

    Apoptosis Pathways: The compound activates caspase pathways, leading to programmed cell death (apoptosis).

Comparison with Similar Compounds

1-Nitrosopyrrolidine-3-carboxylic acid can be compared with other nitrosamines, such as:

    N-Nitrosopiperidine (NPIP): Both compounds are nitrosamines with potential carcinogenic properties.

    N-Nitrosonornicotine (NNN): Similar to this compound, NNN is a potent carcinogen found in tobacco products.

Uniqueness: this compound is unique due to its specific structure and the presence of the nitroso group on the pyrrolidine ring, which influences its reactivity and biological activity. Its applications in inducing oxidative stress and studying apoptosis pathways also set it apart from other nitrosamines.

Properties

CAS No.

2613385-61-6

Molecular Formula

C5H8N2O3

Molecular Weight

144.1

Purity

95

Origin of Product

United States

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